5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile
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Overview
Description
5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile is a complex organic compound that features a combination of benzoyl, piperazine, thiophene, oxazole, and nitrile functional groups. Compounds with such diverse functional groups are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile likely involves multiple steps, including:
Formation of the piperazine derivative: This could involve the reaction of piperazine with 3-chlorobenzoyl chloride under basic conditions.
Synthesis of the oxazole ring: This might be achieved through a cyclization reaction involving a thiophene derivative and a nitrile precursor.
Coupling reactions: The final compound could be formed by coupling the piperazine derivative with the oxazole-thiophene intermediate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene or piperazine moieties.
Reduction: Reduction reactions could target the nitrile group, potentially converting it to an amine.
Substitution: The aromatic rings (benzoyl and thiophene) could undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific substitution reaction.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation of the thiophene ring could yield sulfoxides or sulfones, while reduction of the nitrile group could produce primary amines.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: The compound could serve as an intermediate in the synthesis of other complex molecules.
Catalysis: Its unique structure might make it useful as a ligand in catalytic reactions.
Biology and Medicine
Pharmacological studies: Compounds with piperazine and oxazole rings are often investigated for their potential as pharmaceuticals, including as anti-inflammatory, antimicrobial, or anticancer agents.
Industry
Materials science: The compound could be explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, if it is investigated as a pharmaceutical, its mechanism might involve binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(phenyl)oxazole-4-carbonitrile: Similar structure but with a phenyl group instead of a thiophene.
5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)imidazole-4-carbonitrile: Similar structure but with an imidazole ring instead of an oxazole.
Uniqueness
The presence of both thiophene and oxazole rings in the same molecule, along with the piperazine and nitrile groups, makes 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile unique. This combination of functional groups could confer unique chemical reactivity and biological activity, distinguishing it from similar compounds.
Properties
IUPAC Name |
5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-thiophen-2-yl-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2S/c20-14-4-1-3-13(11-14)18(25)23-6-8-24(9-7-23)19-15(12-21)22-17(26-19)16-5-2-10-27-16/h1-5,10-11H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIWZHKHOPLXRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=CS3)C#N)C(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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